methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
61043-18-3 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-6(5)2-3-8/h4H,2H2,1H3,(H,9,10) |
InChI Key |
JQGURSRHQYKAPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-Cyano-1-Phenyl-1H-Pyrazole-4-Carboxylate
- Structure: Position 5 has a cyano (-CN) group instead of cyanomethyl; position 1 is substituted with phenyl, and position 4 has an ethyl ester (-COOCH2CH3) .
- Molecular Weight : 241.25 g/mol (vs. 193.20 g/mol for the target compound).
- Synthesis : Derived from cyclocondensation reactions involving ethyl acetoacetate and phenylhydrazine, followed by functionalization .
Methyl 5-(2-Cyanoethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate
- Structure: Position 5 substituted with a 2-cyanoethyl (-CH2CH2CN) group; position 1 has a methyl group .
- Molecular Weight : 193.20 g/mol.
- Key Differences: The extended carbon chain in the cyanoethyl group may increase lipophilicity compared to the cyanomethyl analog.
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid
- Structure : Position 4 is a carboxylic acid (-COOH) instead of an ester; position 5 has a methyl group .
- Synthesis : Prepared via hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions .
- Physicochemical Properties : Higher polarity due to the carboxylic acid group (melting point: 136°C; solubility in polar solvents) compared to ester derivatives .
Ethyl 5-Amino-1-Cyclohexyl-1H-Pyrazole-4-Carboxylate
- Structure: Position 5 substituted with an amino (-NH2) group; position 1 has a cyclohexyl group .
- Molecular Weight : 237.30 g/mol.
Data Table: Key Parameters of Comparable Pyrazole Derivatives
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The cyanomethyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
- Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl or ethyl) generally exhibit improved cell permeability compared to carboxylic acids, which are more polar and less membrane-permeable .
- Substituent Position : Position 1 substitutions (e.g., phenyl, cyclohexyl) influence steric effects and hydrophobic interactions, while position 5 modifications (e.g., -CN, -CH2CN) modulate electronic properties .
Biological Activity
Methyl 5-(cyanomethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a cyanomethyl substituent at the 5-position and a carboxylate group at the 4-position. Its molecular formula is with a molecular weight of approximately 165.15 g/mol. The presence of the cyanomethyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.15 g/mol |
| Functional Groups | Cyanomethyl, Carboxylate |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, revealing that it has a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis . The compound's mechanism appears to involve disruption of microbial cell integrity and inhibition of biofilm formation.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The pyrazole derivatives, including this compound, have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin . The specific mechanisms of action may involve interference with cell cycle progression and induction of cell death pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The cyanomethyl group plays a crucial role in enhancing binding affinity to biological targets through hydrogen bonding and electrostatic interactions. Variations in substituents on the pyrazole ring can significantly influence the compound's pharmacological profile.
Case Studies
- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. This compound was among those showing promising results with MIC values indicating potent activity against gram-positive bacteria .
- Anti-inflammatory Assessment : In vitro assays demonstrated that this compound could effectively reduce LPS-induced inflammatory responses in macrophage cell lines, highlighting its potential utility in treating inflammatory disorders .
- Anticancer Synergy : Recent studies explored the combination of this compound with doxorubicin in breast cancer cell lines, revealing enhanced cytotoxic effects compared to either agent alone . This suggests a potential role in combination therapy strategies.
Q & A
Q. Key Reaction Conditions :
| Starting Material | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | DMF-DMA, EtOH | Reflux | 65–75% | |
| Pyrazole-4-carboxylate | KCN, DMF | 80°C | ~50% |
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- X-ray Diffraction (XRD) : Determines crystal structure and confirms substituent positions .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for cyanomethyl, C=O ester at ~1700 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 195 for C₈H₉N₃O₂⁺) .
Advanced: How can computational chemistry predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations are used to:
- Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Simulate reaction pathways for substituent modifications (e.g., hydrolysis of the cyanomethyl group) .
- Compare theoretical vs. experimental spectroscopic data to validate structural assignments .
Example : DFT studies on similar pyrazole derivatives show that the cyanomethyl group increases electrophilicity at the pyrazole C-3 position, facilitating nucleophilic additions .
Advanced: How can researchers optimize reaction conditions to introduce the cyanomethyl group efficiently?
Answer:
Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyanide sources .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature : Reactions at 80–100°C favor kinetic control but may require shorter durations to avoid byproducts .
Case Study : Substituting chloroacetonitrile with KCN in DMF at 80°C achieved a 50% yield for a related pyrazole-cyanomethyl derivative, with side products attributed to nitrile hydrolysis .
Advanced: What structure-activity relationships (SARs) are observed for pyrazole derivatives with cyanomethyl substituents?
Answer:
- Bioactivity : The cyanomethyl group enhances hydrogen-bonding capacity and electron-withdrawing effects , influencing interactions with enzymes (e.g., cyclooxygenase-2 inhibition) .
- Stability : Nitrile groups resist metabolic degradation compared to ester or amide functionalities, improving pharmacokinetics .
- Comparative SAR Table :
Data Contradictions: How can discrepancies in reported synthetic yields be resolved?
Answer:
Discrepancies often arise from:
- Reagent Purity : Impurities in hydrazine derivatives reduce cyclocondensation efficiency .
- Workup Protocols : Incomplete extraction of byproducts (e.g., unreacted nitriles) inflates yield estimates .
- Analytical Methods : HPLC vs. NMR purity assessments may vary by 5–10% .
Resolution : Reproduce reactions using standardized reagents (≥98% purity) and validate yields via multiple techniques (e.g., gravimetric analysis and LC-MS) .
Safety and Handling: What precautions are necessary when handling this compound?
Answer:
- Toxicity : Limited data, but nitriles can release cyanide under acidic/basic conditions. Use fume hoods and avoid skin contact .
- Storage : Store in amber vials at 4°C to prevent ester hydrolysis .
- Disposal : Neutralize waste with 10% NaOH and incinerate via licensed facilities .
Medicinal Chemistry: What role does this compound play in drug development?
Answer:
- Scaffold for Analogues : The cyanomethyl-pyrazole core is modified to develop kinase inhibitors (e.g., JAK2/STAT3 pathway) .
- Prodrug Potential : Ester groups enable controlled release of carboxylic acid metabolites in vivo .
Example : Analogues with 4-carboxylate and 5-cyanomethyl groups showed 3-fold higher anti-inflammatory activity than ibuprofen in murine models .
Environmental Impact: How can researchers assess its environmental fate?
Answer:
- Degradation Studies : Hydrolysis under simulated environmental conditions (pH 7–9) to track nitrile → amide → carboxylic acid conversion .
- Ecototoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity (EC₅₀) .
- Soil Mobility : High logP (~2.5) suggests moderate soil adsorption; column chromatography simulates leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
